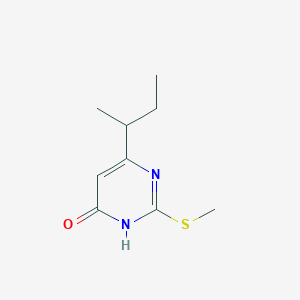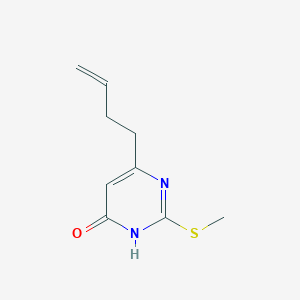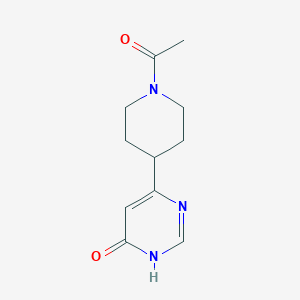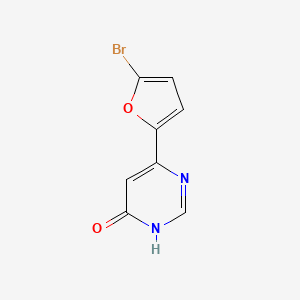![molecular formula C9H19Cl2FN2S B1486856 1-[(3-Fluorothiolan-3-yl)methyl]piperazine dihydrochloride CAS No. 2098007-43-1](/img/structure/B1486856.png)
1-[(3-Fluorothiolan-3-yl)methyl]piperazine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can vary widely depending on the specific compound and the conditions under which the reaction is carried out. Some general reactions include cyclization, ring-opening, and intermolecular cycloaddition .Scientific Research Applications
Synthesis and Chemical Properties
Fe-Catalyzed Synthesis and Isomer Studies : Research on the synthesis of flunarizine, a drug related to the chemical class of piperazines, has shown advancements in Fe-catalyzed synthesis methods. These studies detail the creation of flunarizine and its isomers through regioselective metal-catalyzed amination, offering insights into the chemical synthesis and properties of piperazine derivatives (Shakhmaev, Sunagatullina, & Zorin, 2016).
Docking Studies and Medicinal Chemistry Applications : Piperazine-1-yl-1H-indazole derivatives, similar in structure to the given compound, have been synthesized and analyzed for their role in medicinal chemistry. Docking studies provided further understanding of these compounds' interactions at the molecular level (Balaraju, Kalyani, & Laxminarayana, 2019).
Molecular Structure and Interactions
Molecular Conformations and Intermolecular Interactions : Studies on closely related piperazine derivatives have revealed how slight modifications in molecular structure can significantly affect intermolecular interactions and crystal packing. These findings are crucial for understanding the physicochemical properties of piperazine derivatives (Mahesha et al., 2019).
Pharmacological Studies
Design, Synthesis, and Biological Evaluation : Research into indole-based 1,4-disubstituted piperazines has shown significant cytotoxic activity against various human tumor cell lines. These studies contribute to the development of piperazine derivatives as potential therapeutic agents (Köksal Akkoç et al., 2012).
Luminescent Properties and Electron Transfer
Luminescent Properties and Photo-induced Electron Transfer : Novel piperazine substituted naphthalimide compounds have been synthesized, showcasing unique luminescent properties. These compounds provide valuable insights into photo-induced electron transfer mechanisms, relevant for developing optical materials and sensors (Gan et al., 2003).
Safety and Hazards
The safety and hazards of a chemical compound are typically determined through laboratory testing and are often included in a material safety data sheet (MSDS). For example, 1-Methylpiperazine, a related compound, is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .
properties
IUPAC Name |
1-[(3-fluorothiolan-3-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2S.2ClH/c10-9(1-6-13-8-9)7-12-4-2-11-3-5-12;;/h11H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGQJYDZJXGZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CN2CCNCC2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluorothiolan-3-yl)methyl]piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



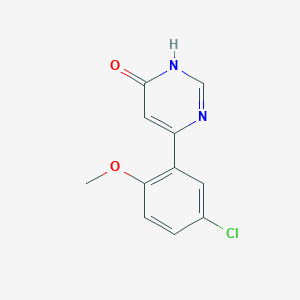
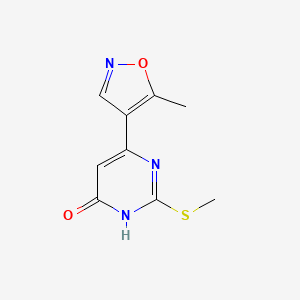
![6-(Benzo[d][1,3]dioxol-5-yl)-2-methylpyrimidin-4-ol](/img/structure/B1486780.png)
![2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1486781.png)




